molecular formula C17H20N4O2 B1392684 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine CAS No. 1242856-67-2

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine

Cat. No.: B1392684
CAS No.: 1242856-67-2
M. Wt: 312.37 g/mol
InChI Key: DRPQTNFOCMRLOR-UHFFFAOYSA-N
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Description

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is a chemical compound with the molecular formula C17H20N4O2 . It is used for pharmaceutical testing . This compound has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 312.37 g/mol. More detailed physical and chemical properties are not available in the retrieved results.

Scientific Research Applications

1. Histamine H4 Receptor Ligand

A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have been synthesized as ligands for the histamine H4 receptor (H4R). These compounds show potential as anti-inflammatory agents and have antinociceptive activity in pain models, which supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

2. PKCtheta Inhibitors

Compounds with a 4-methylindolyl-5-amino group at C-4 and a phenyl group at C-5 of the pyridine core, including analogs with 4-methylpiperazin-1-yl groups, have been identified as inhibitors of PKCtheta. These compounds have shown significant potential in inhibiting PKCtheta, a protein kinase involved in various cellular processes (Subrath et al., 2009).

3. Anticancer Activities

Certain Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine have been synthesized to enhance their biological activity and tested for their anticancer activities against prostate cancer cell lines. These compounds exhibited moderate cytotoxic activity against the cancer cells tested (Demirci & Demirbas, 2019).

4. Nootropic Agents

1,4-Disubstituted 2-oxopyrrolidines and related compounds, transformed from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine, have been tested for nootropic activity. These compounds, including those with 4-methylpiperazin-1-yl groups, offer potential insights into the development of new nootropic agents (Valenta et al., 1994).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved results. It is recommended to handle this compound with appropriate safety measures, as with all chemicals .

Biochemical Analysis

Biochemical Properties

6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cathepsin L2 and candidapepsin-2 . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various downstream effects, including alterations in protein degradation and processing.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it has been observed to reduce cell migration and myeloperoxidase enzyme activity, indicating its potential anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with cathepsin L2 results in the inhibition of this enzyme, which is crucial for protein degradation . Additionally, docking studies have revealed that the compound’s molecular interactions are suitable for further development as a therapeutic agent .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, and its effects on cellular function have been observed over extended periods. For example, it has been found to maintain its inhibitory effects on enzymes and cytokine expression over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects without causing toxicity . At higher doses, some adverse effects, such as reduced cell viability and increased cytotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes result in the formation of several metabolites, which can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Post-translational modifications and targeting signals are essential for its proper localization and function.

Properties

IUPAC Name

[4-(5-aminopyridin-2-yl)oxyphenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-20-8-10-21(11-9-20)17(22)13-2-5-15(6-3-13)23-16-7-4-14(18)12-19-16/h2-7,12H,8-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPQTNFOCMRLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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